N6-Ethenoadenine

Descripción general

Descripción

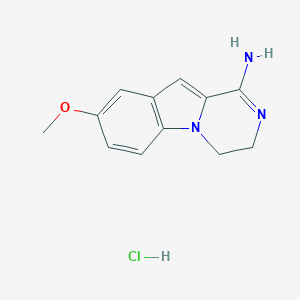

1,N6-Ethenoadenine (also known as epsilonA) is a tricyclic derivative of adenine. An ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, adding another five-membered ring . This modification can occur as a mutation of DNA, and when it does, it’s referred to as an etheno (ε) DNA adduct .

Synthesis Analysis

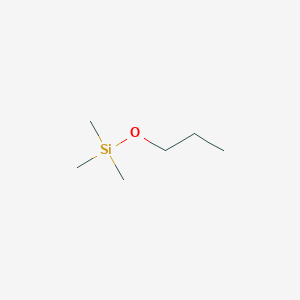

1,this compound can be formed through the reaction of adenine with chloroacetaldehyde and 1,3-bis (2-chloroethyl)-1-nitrosourea (BCNU) . Another method of production is via the cyclisation of N6-hydroxyethyladenine with DIAD and triphenylphosphine in the Mitsunobu reaction in a THF/MeCN solvent or by reacting with SOCl2 .Molecular Structure Analysis

The molecular structure of 1,this compound has been studied using X-ray diffraction . The structure reveals a tricyclic derivative of adenine, where an ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, forming an additional five-membered ring .Chemical Reactions Analysis

1,this compound is generated by the reaction of adenine with vinyl chloride or lipid peroxidation products . The reaction leads to the formation of a DNA adduct, which can cause mutations .Physical And Chemical Properties Analysis

1,this compound has a chemical formula of C7H7N5 and a molar mass of 159.15 g/mol . It is a tricyclic derivative of adenine .Aplicaciones Científicas De Investigación

Base-Pairing Specificity and Mutagenic Nature

- N6-Ethenoadenine (εA) is extensively studied for its highly fluorescent and mutagenic nature. Research using model calculations and various computational methods has revealed insights into the mutagenic process of DNA damage by εA, particularly its base-pairing specificity with guanine and thymine (Sahu, Srinivasadesikan, Jhong, & Lee, 2014).

Synthesis Techniques

- Efficient approaches for constructing 1,N6-ethenoadenines from N6-propargyl-adenines have been developed, integrating radical initiation and aminooxygenation in metal-free cascade reactions. This methodology expands the substrate scope, yielding 1,N6-ethenoadenines in moderate to good yields (Yang, Deng, Dong, Song, Cai, Bai, & Xiao, 2019).

Enzymatic Interaction and DNA Repair

- Studies have shown that purified human 1,this compound-binding protein and 3-methyladenine-DNA glycosylase act on both 1,this compound and 3-methyladenine, demonstrating the enzyme's role in DNA repair mechanisms (Singer, Antoccia, Basu, Dosanjh, Fraenkel-conrat, Gallagher, Kuśmierek, Qiu, & Rydberg, 1992).

Fluorescence Properties

- The fluorescence properties of 1:N6-ethenoadenosine have been analyzed, providing crucial information on its emitting fluorophore and its behavior across different pH levels. This research contributes significantly to understanding the molecular structure and behavior of εA in various environments (Spencer, Weber, Tolman, Barrio, & Leonard, 1974).

Acidic Properties and Biological Implications

- The study of the gas phase acidity and proton affinity of 1,N(6)-ethenoadenine (epsilonA) using quantum mechanical calculations and mass spectrometry contributes to understanding its intrinsic properties. This research supports theories about how related enzymes might cleave damaged bases as anions, aiding in understanding the biological implications of εA (Liu, Xu, & Lee, 2008).

Cancer Research and DNA Glycosylase Action

- The role of human DNA glycosylase in excising εA, a cyclic adduct resulting from known human carcinogens, from DNA has been partially purified and studied, highlighting its unique activity and potential implications in cancer research (Rydberg, Qiu, Dosanjh, & Singer, 1992).

Metal-Mediated Base Pairing in DNA

- Research demonstrates that 1,this compound can form a dinuclear Ag(I)-mediated base pair with thymine in double-helical DNA, offering insights into novel DNA structures and interactions influenced by metal ions (Mandal, Hebenbrock, & Müller, 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

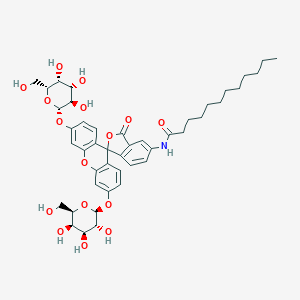

The primary target of C12FDG is β-galactosidase , an enzyme that cleaves β-galactosides into monosaccharides . The β-galactosidase activity is often associated with cellular senescence, a state of irreversible cell cycle arrest .

Mode of Action

C12FDG is a substrate for β-galactosidase. Once inside the cell, it is cleaved by β-galactosidase, producing a fluorescent product . This fluorescence intensity can be quantitatively related to the level of gene expression .

Biochemical Pathways

The cleavage of C12FDG by β-galactosidase is a key step in the detection of this enzyme’s activity. The resulting fluorescence allows for the analysis of β-galactosidase activity in various biological contexts, such as the detection of senescence-associated β-galactosidase (SA-β-Gal) activity in tissue sections, tissue biopsies, and in vivo .

Pharmacokinetics

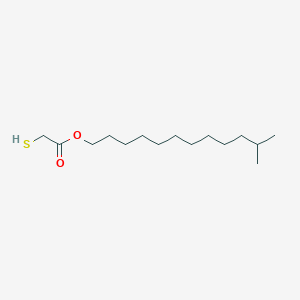

Due to its lipophilic nature, it is likely that it can easily cross cell membranes . This property may enhance its bioavailability, allowing it to reach its target, β-galactosidase, within cells.

Result of Action

The cleavage of C12FDG by β-galactosidase results in a fluorescent product that is well-retained by the cells . This fluorescence can be used to quantify β-galactosidase activity, which can be indicative of cellular senescence . For example, an increase in the percentage of senescent peripheral blood mononuclear cells (PBMCs), including T cells, is associated with conditions like frailty, rheumatoid arthritis, and bone loss .

Action Environment

The action of C12FDG is influenced by the cellular environment. For instance, the pH of the environment can affect the activity of β-galactosidase and thus the cleavage of C12FDG . Furthermore, the lipophilic nature of C12FDG suggests that it may be incorporated into the cell membrane, which could potentially influence its stability and efficacy .

Propiedades

IUPAC Name |

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIWIQKBDGZFQR-PIVCGYGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595372 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138777-25-0 | |

| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

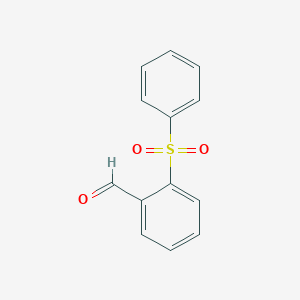

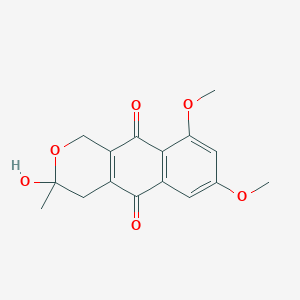

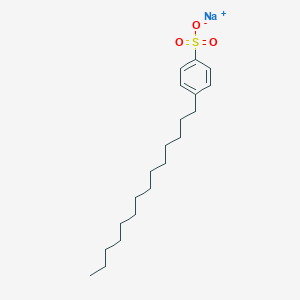

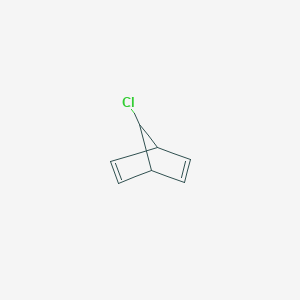

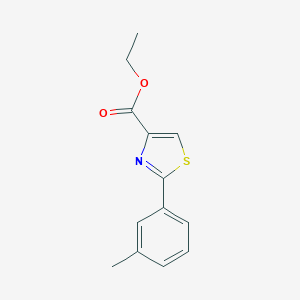

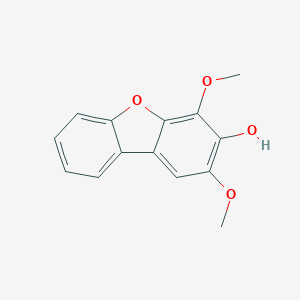

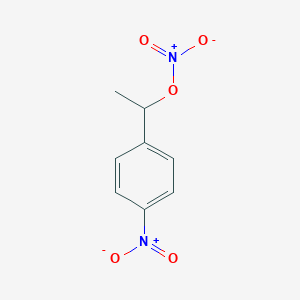

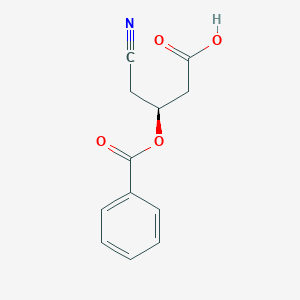

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.